molecular formula C11H15ClN2O B1608307 3-chloro-N-[4-(dimethylamino)phenyl]propanamide CAS No. 544667-97-2

3-chloro-N-[4-(dimethylamino)phenyl]propanamide

Cat. No. B1608307
CAS RN: 544667-97-2
M. Wt: 226.7 g/mol
InChI Key: KRBZJVYBZJOYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-N-[4-(dimethylamino)phenyl]propanamide” is a chemical compound with the CAS Number: 544667-97-2 . It has a molecular weight of 226.71 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN2O/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12/h3-6H,7-8H2,1-2H3,(H,13,15) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 226.71 .

Scientific Research Applications

Optical Device Applications

A novel chalcone derivative, closely related to 3-chloro-N-[4-(dimethylamino)phenyl]propanamide, was synthesized and demonstrated significant third-order nonlinear optical properties. Utilizing the z-scan technique with nanosecond laser pulses, the compound exhibited a switchover from saturable absorption to reverse saturable absorption with an increase in excitation intensity, suggesting potential applications in optical devices like limiters (Rahulan et al., 2014).

Neuroprotective Agents for Alzheimer's Disease

The compound N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide demonstrated a multifunctional profile as an effective neuroprotectant and selective butyrylcholinesterase inhibitor. This suggests its potential as a treatment for Alzheimer's disease. The compound and its derivatives selectively inhibited butyrylcholinesterase, protected neurons from damage caused by free radicals, showed low toxicity, and could penetrate the central nervous system. Moreover, one derivative modulated cytosolic calcium concentration and protected human neuroblastoma cells against various toxic challenges, indicating a promising avenue for Alzheimer's therapy (González-Muñoz et al., 2011).

Anticancer Applications

A cinnamic acid derivative, synthetized as an analogue based on Quantitative Structure-Activity Relationship (QSAR) analysis recommendations, showed significant anticancer activity. The derivative exhibited a very strong activity against murine leukemia P-388 cells, with potential implications for anticancer drug development (Fattah, 2020).

Photopolymerization and Material Science

A study on light-switchable polymers from cationic to zwitterionic form highlighted the synthesis and characterization of a novel cationic polymer. This polymer showed interactions with DNA and bacterial cells, demonstrating its potential for controlled release applications and antimicrobial properties. Such polymers could have significant applications in the fields of material science and biotechnology (Sobolčiak et al., 2013).

Drug Delivery Mechanisms

A device leveraging a polymer film demonstrated controlled and triggered small molecule release, showcasing the ability to tune release rates with pH and layer thickness. This system could offer a new method for drug delivery, especially in implantable devices designed for targeted, controlled therapeutic applications (Gao et al., 2013).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-chloro-N-[4-(dimethylamino)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12/h3-6H,7-8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBZJVYBZJOYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399983
Record name 3-chloro-N-[4-(dimethylamino)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

544667-97-2
Record name 3-chloro-N-[4-(dimethylamino)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[4-(dimethylamino)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[4-(dimethylamino)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-[4-(dimethylamino)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-[4-(dimethylamino)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-[4-(dimethylamino)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-[4-(dimethylamino)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.